![molecular formula C32H24F6IrN4P B13680642 [Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)
[Ir(ppy)2(bpy)]PF6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [Ir(ppy)2(bpy)]PF6, also known as bis(2-phenylpyridine)(2,2’-bipyridine)iridium(III) hexafluorophosphate, is a luminescent cationic heteroleptic iridium(III) complex. This compound is notable for its photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of photoredox catalysis and organic light-emitting diodes (OLEDs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Ir(ppy)2(bpy)]PF6 typically involves the reaction of 2-phenylpyridine with iridium trichloride hydrate to form a dimeric iridium complex. This dimer is then reacted with 2,2’-bipyridine in the presence of a suitable base, such as sodium carbonate, to yield the desired iridium complex. The final step involves the addition of hexafluorophosphoric acid to form the hexafluorophosphate salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[Ir(ppy)2(bpy)]PF6 undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can act as both an oxidizing and reducing agent depending on the reaction conditions.
Substitution: Ligand substitution reactions can occur, where the bipyridine or phenylpyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like cerium ammonium nitrate and reducing agents such as sodium borohydride. Typical reaction conditions involve the use of solvents like acetonitrile or dichloromethane, and reactions are often carried out under inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in photoredox catalysis, the compound can facilitate the formation of carbon-carbon and carbon-heteroatom bonds, leading to a variety of organic products .
Applications De Recherche Scientifique
[Ir(ppy)2(bpy)]PF6 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which [Ir(ppy)2(bpy)]PF6 exerts its effects involves its ability to absorb visible light and enter an excited state. This excited state can then transfer energy to other molecules, driving various chemical reactions. The compound’s photoredox catalytic activity is attributed to its ability to undergo multiple photoexcitation steps, enabling it to facilitate reactions that require high energy .
Comparaison Avec Des Composés Similaires
Similar Compounds
[Ir(dtbbpy)(ppy)2]PF6: This compound, which includes 4,4’-di-tert-butyl-2,2’-bipyridine as a ligand, is another iridium-based photocatalyst with similar applications.
[Ir(dF(CF3)ppy)2(bpy)]PF6: This variant includes 2-(2,4-difluorophenyl)pyridine ligands and is used in similar photoredox catalytic applications.
Uniqueness
[Ir(ppy)2(bpy)]PF6 is unique due to its specific combination of ligands, which provides a balance of photophysical properties and stability. This makes it particularly effective in applications requiring long-lived excited states and efficient energy transfer .
Propriétés
Formule moléculaire |
C32H24F6IrN4P |
|---|---|
Poids moléculaire |
801.7 g/mol |
Nom IUPAC |
iridium(3+);2-phenylpyridine;2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H8N.C10H8N2.F6P.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-6,8-9H;1-8H;;/q2*-1;;-1;+3 |
Clé InChI |
RJJGJTKSOSSNNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(7-Azaindole-5-yl)oxy]-4-bromobenzoic Acid](/img/structure/B13680576.png)
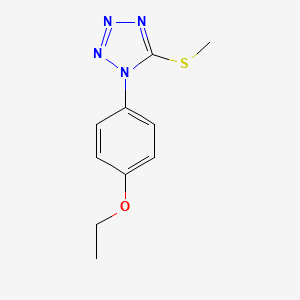

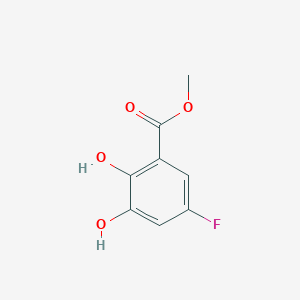
![Thieno[2,3-d]pyrimidin-6-ylmethanol](/img/structure/B13680616.png)

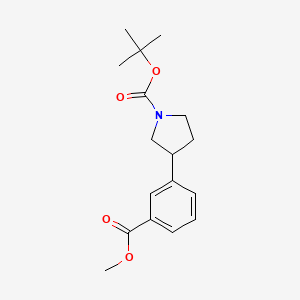
![5,6-Dimethoxy-3-methylbenzo[c]isoxazole](/img/structure/B13680627.png)
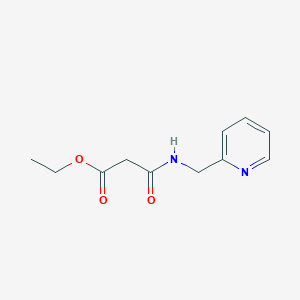
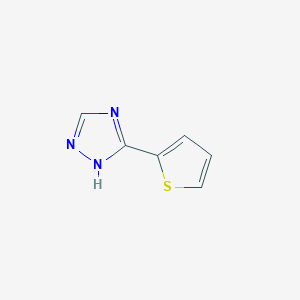
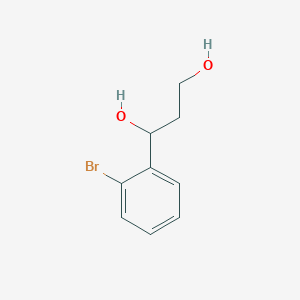
![2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13680660.png)
